molecular formula C16H20N4O4 B2903436 3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034465-16-0

3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2903436
CAS RN: 2034465-16-0
M. Wt: 332.36
InChI Key: NMTBVBCUESZDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is its specificity for CK2, which allows for targeted modulation of specific signaling pathways. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the study of 3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, the identification of specific biomarkers that can predict the response to this compound treatment could help to improve its clinical efficacy.

Synthesis Methods

The synthesis of 3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves a multi-step process that includes the reaction of 2-ethoxyacetyl chloride with piperidine, followed by the reaction of the resulting compound with 2,4-dichloropyrido[2,3-d]pyrimidine in the presence of a base. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and promote the resolution of inflammation. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

3-[1-(2-ethoxyacetyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-2-24-10-13(21)19-8-5-11(6-9-19)20-15(22)12-4-3-7-17-14(12)18-16(20)23/h3-4,7,11H,2,5-6,8-10H2,1H3,(H,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTBVBCUESZDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)N2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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